molecular formula C15H20N2O2 B14265143 Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl- CAS No. 162663-36-7

Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl-

Cat. No.: B14265143
CAS No.: 162663-36-7
M. Wt: 260.33 g/mol
InChI Key: SKRAFEUQZNJPED-UHFFFAOYSA-N
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Description

Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound features a unique oxazinyl ring, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl- typically involves the following steps:

    Formation of the Oxazinyl Ring: The oxazinyl ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and aldehydes under acidic or basic conditions.

    Attachment of the Benzamide Group: The benzamide moiety can be introduced via an amidation reaction, where a benzoyl chloride reacts with an amine group.

    N-Propyl Substitution: The final step involves the alkylation of the nitrogen atom with a propyl group, which can be achieved using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazinyl ring or the propyl group, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the benzamide or oxazinyl ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzamide derivatives.

    Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound likely involves interactions with specific molecular targets, such as enzymes or receptors. The oxazinyl ring and benzamide moiety may contribute to its binding affinity and selectivity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler analog without the oxazinyl ring.

    N-Propylbenzamide: Lacks the oxazinyl ring but has the propyl substitution.

    4-(3,6-Dihydro-3-methyl-2H-1,2-oxazin-2-yl)benzamide: Similar structure but without the N-propyl group.

Uniqueness

The presence of both the oxazinyl ring and the N-propyl group in Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl- makes it unique compared to its analogs. This combination may result in distinct chemical reactivity and biological activity.

Properties

CAS No.

162663-36-7

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

4-(3-methyl-3,6-dihydrooxazin-2-yl)-N-propylbenzamide

InChI

InChI=1S/C15H20N2O2/c1-3-10-16-15(18)13-6-8-14(9-7-13)17-12(2)5-4-11-19-17/h4-9,12H,3,10-11H2,1-2H3,(H,16,18)

InChI Key

SKRAFEUQZNJPED-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N2C(C=CCO2)C

Origin of Product

United States

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